

# Environmental Dissemination of Antimony-123: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Antimony-123

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An In-depth Examination of Natural and Anthropogenic Sources, Environmental Concentrations, and Analytical Methodologies

This technical guide provides a comprehensive overview of the environmental sources of **Antimony-123** ( $^{123}\text{Sb}$ ), a stable isotope of the metalloid antimony. The document is intended for researchers, scientists, and drug development professionals interested in understanding the distribution, concentration, and analytical determination of this element in various environmental compartments. The guide summarizes quantitative data, details experimental protocols for isotopic analysis, and visualizes key environmental pathways.

## Introduction to Antimony and its Isotopes

Antimony (Sb) is a naturally occurring element found in the Earth's crust. It exists as two stable isotopes:  $^{121}\text{Sb}$  and  $^{123}\text{Sb}$ . **Antimony-123** has a natural abundance of approximately 42.79%.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> While essential in various industrial applications, antimony and its compounds are of growing environmental concern due to their potential toxicity. Understanding the sources and distribution of its isotopes is crucial for environmental monitoring and source apportionment studies.

## Sources of Environmental Antimony-123

The presence of  $^{123}\text{Sb}$  in the environment originates from both natural and anthropogenic activities. While natural sources contribute to a baseline level, human activities are the predominant contributors to localized and widespread antimony contamination.

## Natural Sources

Natural sources of antimony are primarily geological. The weathering of rocks and minerals, particularly stibnite ( $\text{Sb}_2\text{S}_3$ ), is the main natural process releasing antimony into the environment.<sup>[4]</sup> Volcanic eruptions also contribute to the atmospheric deposition of antimony.<sup>[5]</sup> The average concentration of antimony in the Earth's crust is estimated to be around 0.2 parts per million (ppm).<sup>[1]</sup>

## Anthropogenic Sources

Human activities have significantly altered the environmental cycle of antimony, leading to elevated concentrations in various ecosystems. Major anthropogenic sources include:

- **Mining and Smelting:** The extraction and processing of antimony ores are major sources of contamination in surrounding soils and water bodies.<sup>[6]</sup> Smelting of lead and other metals also releases antimony as a byproduct.<sup>[5][6]</sup>
- **Fossil Fuel Combustion:** Coal is naturally enriched in antimony, and its combustion in power plants is a significant source of atmospheric antimony emissions.<sup>[5][6]</sup>
- **Industrial Applications:** Antimony is widely used in various industries, leading to its release into the environment. Key applications include:
  - **Flame Retardants:** Antimony trioxide is a common flame retardant in plastics, textiles, and other materials.<sup>[5]</sup>
  - **Lead-Acid Batteries:** Antimony is used to harden the lead plates in batteries.<sup>[5][7]</sup>
  - **Alloys, Ceramics, and Glass:** It is used to produce various alloys and as a fining agent in glass and ceramics.<sup>[6]</sup>
- **Transportation:** Non-exhaust emissions from vehicles, particularly the abrasion of brake linings which contain antimony, contribute significantly to urban antimony pollution.<sup>[8][9]</sup>
- **Waste Incineration:** The incineration of municipal and industrial waste containing antimony products releases it into the atmosphere.<sup>[6]</sup>

## Quantitative Data on Antimony-123 in Environmental Matrices

The following tables summarize the concentrations of total antimony (Sb) and the calculated concentrations of **Antimony-123** ( $^{123}\text{Sb}$ ) in various environmental matrices from different sources. The  $^{123}\text{Sb}$  concentration is calculated based on its natural abundance of 42.79%.

Table 1: Antimony Concentrations in Soils

| Source/Location                     | Total Sb Concentration (mg/kg) | Calculated $^{123}\text{Sb}$ Concentration (mg/kg) | Reference(s)         |
|-------------------------------------|--------------------------------|--|----------------------|
| Uncontaminated Soils                | 0.17 - 3                       | 0.07 - 1.28  | <a href="#">[2]</a>  |
| Urban Soils (near industrial areas) | 2.5 - 175                      | 1.07 - 74.88                                       | <a href="#">[2]</a>  |
| Mining Areas (China)                | 441 - 1472                     | 188.7 - 630.0                                      | <a href="#">[2]</a>  |
| Mining Areas (Poland, historical)   | up to 5600                     | up to 2396.24                                      | <a href="#">[10]</a> |
| Near Antimony Smelter (New Zealand) | up to 170,000 (in residues)    | up to 72,743                                       | <a href="#">[11]</a> |
| Shooting Ranges                     | up to 13,800                   | up to 5905.02                                      | <a href="#">[2]</a>  |

Table 2: Antimony Concentrations in Water

| Source/Location                     | Total Sb Concentration (µg/L) | Calculated <sup>123</sup> Sb Concentration (µg/L) | Reference(s)                              |
|-------------------------------------|-------------------------------|---|---|
| Unpolluted Freshwaters              | < 1.0                         | < 0.43  | <a href="#">[12]</a>                      |
| Groundwater near Coal Ash Ponds     | Can be elevated               | Varies  | <a href="#">[13]</a> <a href="#">[14]</a> |
| River Downstream of Mining Activity | up to 20                      | up to 8.56  | <a href="#">[11]</a>                      |
| Mine Drainage Water                 | Can be significantly elevated | Varies  | <a href="#">[5]</a>                       |

Table 3: Antimony Concentrations in Atmospheric Particulate Matter

| Location            | Total Sb Concentration (ng/m <sup>3</sup> ) | Calculated <sup>123</sup> Sb Concentration (ng/m <sup>3</sup> ) | Reference(s)                              |
|---------------------|---|---|---|
| Urban PM2.5 (China) | Varies seasonally                           | Varies  | <a href="#">[15]</a> <a href="#">[16]</a> |
| Remote Areas        | Low   | Low   | <a href="#">[6]</a>                       |

Table 4: Antimony Concentrations in Biota

| Organism/Location                           | Total Sb Concentration (mg/kg dry weight) | Calculated <sup>123</sup> Sb Concentration (mg/kg dry weight) | Reference(s) |
|---|---|---|--------------|
| Lichens (urban areas)                       | Varies with traffic density               | Varies  | [8]          |
| Aquatic Bryophytes (polluted river)         | Elevated                                  | Elevated  | [17]         |
| Benthic Macroinvertebrates (polluted river) | Higher than bryophytes                    | Higher than bryophytes  | [17]         |
| Fish (polluted river)                       | Lower than invertebrates and bryophytes   | Lower than invertebrates and bryophytes                       | [17]         |

## Experimental Protocols for Antimony-123 Analysis

The precise and accurate determination of antimony isotopic composition, including <sup>123</sup>Sb, is crucial for source tracking and understanding its environmental fate. The most common and robust technique is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

### Sample Preparation and Digestion

- **Sample Collection:** Collect soil, sediment, water, or biological samples using appropriate clean techniques to avoid contamination.
- **Drying and Homogenization:** Solid samples (soil, sediment, biota) should be freeze-dried or oven-dried at a low temperature (e.g., 60°C) and then homogenized by grinding in an agate mortar.
- **Digestion:**
  - **Solid Samples:** A representative subsample is digested using a mixture of strong acids (e.g., HNO<sub>3</sub>, HCl, HF) in a closed-vessel microwave digestion system. This ensures the complete dissolution of antimony from the sample matrix.

- **Water Samples:** Water samples are typically acidified with high-purity nitric acid upon collection to preserve the sample. For isotopic analysis, a pre-concentration step may be necessary for samples with low Sb concentrations.

## Chromatographic Purification of Antimony

To eliminate isobaric interferences (from elements with isotopes of the same mass as Sb isotopes) and matrix effects during MC-ICP-MS analysis, antimony is chemically separated and purified from the sample matrix using ion-exchange chromatography.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Resin Selection:** A two-step chromatographic separation is often employed, using a combination of anion-exchange (e.g., AG 1-X4) and cation-exchange (e.g., AG 50W-X8) resins.[\[18\]](#) Thiol-functionalized materials have also been shown to be effective for Sb purification.[\[20\]](#)[\[21\]](#)
- **Elution:** The digested sample is loaded onto the first column. Antimony is selectively eluted using specific acid concentrations, while interfering elements are retained on the resin or eluted in different fractions. The Sb-containing fraction is then passed through a second column for further purification.
- **Purity Check:** The purified antimony fraction is analyzed by a quadrupole ICP-MS to ensure the effective removal of interfering elements.

## Isotopic Analysis by MC-ICP-MS

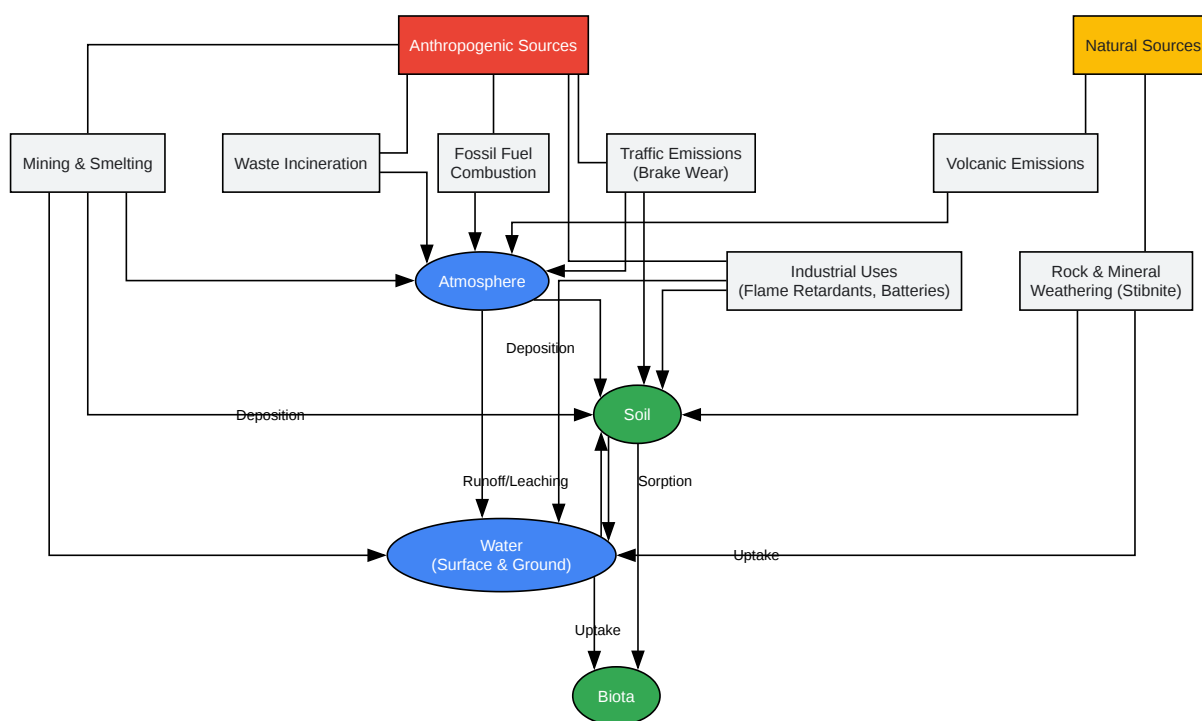
- **Instrumentation:** A high-resolution multi-collector inductively coupled plasma mass spectrometer is used for the precise measurement of the  $^{123}\text{Sb}/^{121}\text{Sb}$  ratio.
- **Sample Introduction:** The purified antimony solution is introduced into the plasma, often using a desolvating nebulizer system to enhance sensitivity.[\[18\]](#) Hydride generation (HG) can also be coupled to the MC-ICP-MS for improved sensitivity and reduced matrix effects.[\[20\]](#)[\[21\]](#)
- **Mass Bias Correction:** Instrumental mass bias is corrected using a standard-sample bracketing method, where the sample is analyzed between two measurements of a certified antimony isotopic standard (e.g., NIST SRM 3102a).[\[7\]](#)[\[22\]](#) An internal standard, such as tin

(Sn) or indium (In), can also be added to the sample and standard solutions to monitor and correct for instrumental drift.[18][23]

- **Data Acquisition and Processing:** The ion beams of  $^{121}\text{Sb}^+$  and  $^{123}\text{Sb}^+$  are simultaneously measured on different Faraday collectors. The isotopic ratio is calculated, and the data is processed to determine the isotopic composition, often expressed in delta notation ( $\delta^{123}\text{Sb}$ ) relative to the standard.

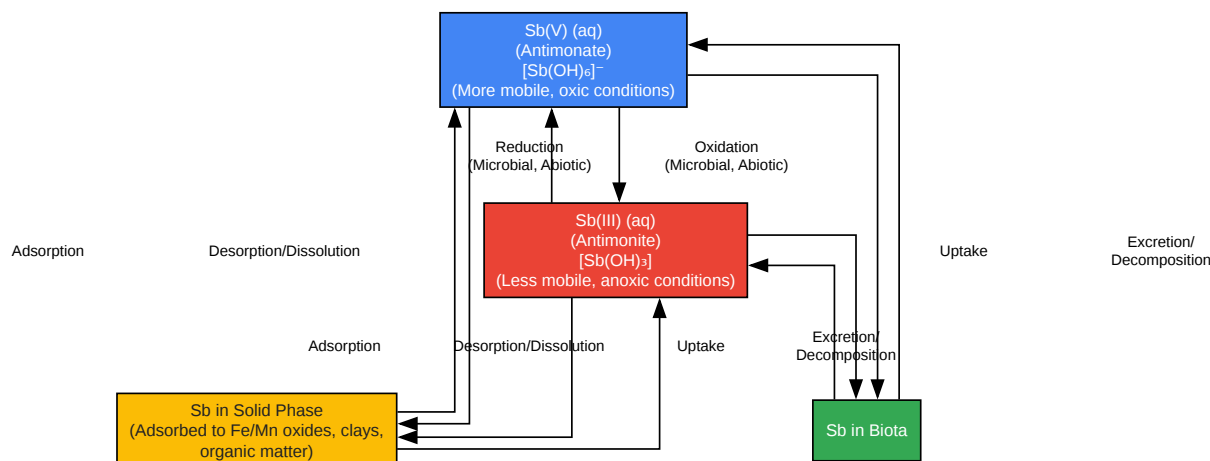
## Visualization of Environmental Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the environmental sources and analysis of **Antimony-123**.



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Caption: Major natural and anthropogenic sources of antimony and its distribution in environmental compartments.



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Caption: Simplified biogeochemical cycling of antimony in soil and aquatic systems, showing key species and transformation processes.



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Caption: General experimental workflow for the determination of antimony isotopic composition in environmental samples.

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